4-Anilino-2,6-dinitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-anilino-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZITFGJJVQTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-2,6-dinitrophenol is a multifaceted organic compound characterized by a phenol ring substituted with two electron-withdrawing nitro groups and an aniline moiety. Its structure suggests a potential for diverse chemical reactivity and biological activity, positioning it as a compound of interest for researchers in medicinal chemistry and materials science. The presence of the dinitrophenol scaffold is notably associated with the uncoupling of oxidative phosphorylation, a mechanism that has been explored for various therapeutic applications, including weight management and the treatment of non-alcoholic fatty liver disease.[1] The aniline substituent introduces a secondary amine linkage, which can significantly modulate the molecule's physicochemical properties, such as its acidity, solubility, and potential for further functionalization.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the predicted spectroscopic characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and comparative data from closely related structural analogs to provide a robust and scientifically grounded resource.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound combines the key features of a phenol, a dinitroaromatic system, and a secondary aromatic amine. This unique combination governs its chemical behavior and physical properties.

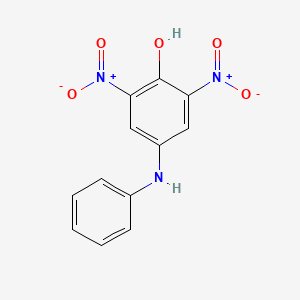

Caption: Chemical structure of this compound.

Comparative Physicochemical Properties

To contextualize the properties of this compound, the following table compares its predicted properties with those of structurally related and well-characterized dinitrophenols.

| Property | This compound (Predicted) | 2,6-Dinitrophenol | 2,4-Dinitrophenol | 4-Amino-2,6-dinitrophenol |

| Molecular Formula | C₁₂H₉N₃O₅ | C₆H₄N₂O₅[2] | C₆H₄N₂O₅[3] | C₆H₅N₃O₅ |

| Molecular Weight | 275.22 g/mol | 184.11 g/mol [2] | 184.11 g/mol [3] | 199.12 g/mol |

| Appearance | Yellow to orange crystalline solid | Yellow crystalline solid[2] | Solid yellow crystals[3] | Dark red needles or prisms[4] |

| Melting Point (°C) | >150 (decomposition likely) | 63-64[5] | 112-114[5] | 169 (decomposes) |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., acetone, DMSO, ethanol) | Slightly soluble in cold water; soluble in ethanol, ether, chloroform[2] | Slightly soluble in water; soluble in ether[3] | Insoluble in water[4] |

| pKa (Phenolic OH) | 3.5 - 4.5 | ~3.7 | ~4.1 | ~4.8 |

The strong electron-withdrawing nature of the two nitro groups is expected to significantly increase the acidity of the phenolic proton in this compound, resulting in a low pKa value. This acidity is a key characteristic of dinitrophenols.[2]

Proposed Synthesis Pathway

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and should be optimized and performed with appropriate safety precautions by qualified personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-chloro-2,6-dinitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Aniline: While stirring under a nitrogen atmosphere, add aniline (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The precipitated product can be collected by vacuum filtration and washed with cold water.

-

Purification: The crude product may be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Base: Potassium carbonate is used to neutralize the HCl byproduct, driving the reaction to completion.

-

Solvent: DMF is a polar aprotic solvent that can effectively dissolve the reactants and facilitate the nucleophilic aromatic substitution.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the aniline and other potential side reactions.

Predicted Spectroscopic Characteristics

The following are predicted spectroscopic data for this compound, based on the analysis of its functional groups and data from similar compounds.

| Spectroscopic Method | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the dinitrophenol ring appearing as a singlet or two closely spaced doublets. - Aromatic protons on the aniline ring showing characteristic ortho, meta, and para coupling patterns. - A broad singlet for the N-H proton, which may be exchangeable with D₂O. - A broad singlet for the O-H proton, also exchangeable with D₂O. |

| ¹³C NMR | - Six distinct signals for the carbon atoms of the dinitrophenol ring, with carbons bearing nitro groups shifted downfield. - Six distinct signals for the carbon atoms of the aniline ring. |

| IR (Infrared) Spectroscopy | - Broad O-H stretch (~3200-3500 cm⁻¹). - N-H stretch (~3300-3400 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - Asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively). - Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| UV-Vis Spectroscopy | - Expected to show strong absorption in the UV-Vis region due to the extended π-system and the presence of nitro chromophores. Multiple absorption maxima are likely. |

Potential Applications in Drug Development and Research

The dinitrophenol scaffold is a well-known mitochondrial uncoupler, a property that has been both a source of therapeutic interest and toxicity concerns.[9] The introduction of the aniline group in this compound could serve to modulate the pharmacokinetic and pharmacodynamic properties of the core molecule. This could potentially lead to derivatives with a more favorable therapeutic index.

-

Metabolic Disorders: Research into dinitrophenol derivatives for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes is ongoing.[1] The aniline moiety could be a site for further chemical modification to improve tissue targeting or to fine-tune the uncoupling activity.

-

Neuroprotection: Some studies have suggested that low doses of dinitrophenols may have neuroprotective effects. The specific properties of the aniline-substituted version could be explored in this context.

-

Chemical Synthesis: As a substituted dinitrophenol, this compound could serve as a valuable intermediate in the synthesis of more complex molecules, including dyes, polymers, and other biologically active compounds.

Safety and Handling

Polynitrated aromatic compounds, including dinitrophenols, should be handled with extreme caution due to their potential toxicity and explosive nature, especially when dry.

-

Toxicity: Dinitrophenols are toxic if inhaled, ingested, or absorbed through the skin. They can cause damage to organs through prolonged or repeated exposure.

-

Explosive Hazard: When dry, dinitrophenols can be explosive and are sensitive to heat, shock, and friction.

-

Personal Protective Equipment (PPE): Always handle this and similar compounds in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is often recommended to store dinitrophenols wetted with water to reduce the risk of explosion.

Conclusion

This compound is a compound with significant potential for research and development, stemming from its unique molecular architecture. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from well-studied analogs. The proposed synthesis provides a clear pathway for its preparation, opening the door for further investigation into its chemical and biological activities. As with all dinitrophenol derivatives, rigorous safety protocols are paramount in its handling and study. This guide serves as a foundational resource for scientists and researchers poised to explore the potential of this intriguing molecule.

References

-

Emokpae, T. A., & Hirst, J. (1977). The kinetics of the reactions of picryl chloride with some substituted anilines. Part IV. Journal of the Chemical Society, Perkin Transactions 2, (7), 829-832. [Link]

-

Emokpae, T. A., & Hirst, J. (1979). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5. Journal of the Chemical Society, Perkin Transactions 2, (1), 114-117. [Link]

-

Emokpae, T. A., Eguavoen, O., Khalil-Ur-Rahman, & Hirst, J. (1980). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 6. 4-Substituted and 3,4-disubstituted anilines. Journal of the Chemical Society, Perkin Transactions 2, (6), 832-834. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dinitrophenol. In PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE. In Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Picryl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. In PubChem. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dinitrophenol. In PubChem. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Retrieved from [Link]

-

Open Access LMU. (2020). Synthesis, Characterization and Derivatives of Iso‐Picramic Acid. Retrieved from [Link]

- Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2022). Crystal Structure Predictions for 4-Amino-2,3,6-trinitrophenol Using a Tailor-Made First-Principles-Based Force Field. Retrieved from [Link]

-

LookChem. (n.d.). Cas 530-17-6,2-(1-Methylpropyl)-4,6-dinitrophenol. Retrieved from [Link]

-

ResearchGate. (2018). Selective Detection of 2,4,6-Trinitrophenol Based on In Situ-generated Fluorescent Zn2+–Anthracene Ensembles in 80% Aqueous Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. The kinetics of the reactions of picryl chloride with some substituted anilines. Part IV - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. The kinetics of the reactions of picryl chloride with some substituted anilines. Part 6. 4-Substituted and 3,4-disubstituted anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Anilino-2,6-dinitrophenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated mechanism of action of 4-Anilino-2,6-dinitrophenol. In the absence of extensive direct studies on this specific analog, this document synthesizes the vast body of research on the parent compound, 2,4-dinitrophenol (DNP), a classic mitochondrial uncoupling agent. The foundational principle of action for dinitrophenols is their function as protonophores, which disrupt the electrochemical gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis. This guide will delve into the molecular underpinnings of this process, its downstream cellular and physiological consequences, and the established experimental methodologies for its characterization. The influence of the 4-anilino substitution on the physicochemical properties and potential biological activity will be discussed within this established mechanistic framework.

Introduction: The Dinitrophenol Class of Compounds

The dinitrophenol family of compounds has been a subject of scientific inquiry for over a century, initially recognized for their metabolic effects in the early 20th century.[1][2] The most extensively studied member, 2,4-dinitrophenol (DNP), was once utilized as a weight-loss drug due to its potent ability to increase basal metabolic rate.[2] However, a narrow therapeutic window and severe toxicity led to its withdrawal from clinical use.[1][3] Despite this, the precise and potent mechanism of action of dinitrophenols continues to be a valuable tool in metabolic research and a subject of interest for therapeutic development, particularly in the context of prodrugs and targeted delivery systems.[1][4]

This guide focuses on this compound, a less-characterized analog. Based on its structural similarity to DNP, its primary mechanism of action is presumed to be mitochondrial uncoupling. The addition of the anilino group at the 4-position is expected to modulate its lipophilicity and acidity (pKa), which are critical determinants of its protonophoric activity and overall biological profile.

Core Mechanism of Action: Protonophoric Uncoupling of Oxidative Phosphorylation

The central tenet of the mechanism of action for dinitrophenols is their role as protonophores.[5][6] In essence, they act as lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane, a membrane that is typically impermeable to protons.[5][7] This action dissipates the proton motive force, which is the electrochemical gradient generated by the electron transport chain (ETC).[5] The energy stored in this gradient is the driving force for ATP synthase to produce ATP.[2][5] By providing an alternative route for proton re-entry into the mitochondrial matrix, this compound is anticipated to uncouple the processes of substrate oxidation and ATP synthesis.[2][5]

The key steps in this process are as follows:

-

Protonation in the Intermembrane Space: The intermembrane space of the mitochondria has a lower pH (higher proton concentration) due to the pumping of protons by the ETC. In this acidic environment, the phenolic hydroxyl group of the dinitrophenol molecule becomes protonated.

-

Diffusion Across the Inner Mitochondrial Membrane: The protonated, neutral form of the molecule is more lipophilic and can readily diffuse across the lipid bilayer of the inner mitochondrial membrane.

-

Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a higher pH (lower proton concentration). Upon entering this alkaline environment, the dinitrophenol molecule releases its proton.

-

Return of the Anionic Form: The resulting anionic form of the dinitrophenol then returns to the intermembrane space, driven by the membrane potential (positive on the outside), to repeat the cycle.

This futile cycling of protons leads to the dissipation of the energy from substrate oxidation as heat, rather than being captured in the high-energy phosphate bonds of ATP.[1][2] This explains the hyperthermic effect observed with DNP toxicity.[1][2]

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mitochondrial Uncoupler Prodrug of 2,4-Dinitrophenol, MP201, Prevents Neuronal Damage and Preserves Vision in Experimental Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of 4-Anilino-2,6-dinitrophenol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of 4-Anilino-2,6-dinitrophenol. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental choices and the interpretation of spectral data for this specific nitroaromatic compound. While a complete, publicly available experimental dataset for this compound is not currently available, this guide establishes a robust predictive framework based on the well-documented spectroscopic behaviors of its constituent functional moieties: the phenol, dinitrophenyl, and aniline groups. By synthesizing data from closely related analogs, this paper offers a scientifically grounded projection of the expected spectral characteristics and provides detailed, field-proven protocols for acquiring and interpreting the necessary data.

Introduction: The Structural Significance of this compound

This compound is a complex organic molecule characterized by a phenol ring substituted with two electron-withdrawing nitro groups and an electron-donating anilino (phenylamino) group. The strategic placement of these functional groups creates a molecule with significant potential for applications in medicinal chemistry and materials science, likely exhibiting interesting photophysical properties and serving as a versatile synthetic intermediate. The analogous compound, 4-Amino-2,6-dinitrophenol (also known as isopicramic acid), has been recognized since 1883 and is known for its amphoteric character and use as a synthetic precursor[1]. The addition of the phenyl group in this compound introduces further electronic and steric complexity, making a thorough spectroscopic analysis essential for unambiguous identification and for understanding its chemical behavior.

The core structure integrates a "push-pull" system, where the electron-donating hydroxyl and amino groups are in conjugation with the electron-withdrawing nitro groups. This electronic arrangement is known to give rise to distinct spectroscopic signatures. This guide will systematically explore the expected outcomes from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound—the dinitrated phenol ring and the anilino moiety—contain extensive π-conjugated systems. The presence of both electron-donating (-OH, -NH-Ph) and electron-withdrawing (-NO₂) groups leads to intramolecular charge transfer (ICT) bands in the spectrum. These bands, typically appearing at longer wavelengths (bathochromic or red shift), are highly sensitive to the solvent polarity. For instance, nitrophenols exhibit absorption peaks that are significantly blue-shifted from their deprotonated (nitrophenolate) forms[1]. The addition of the anilino group is expected to further extend the conjugation and influence the position and intensity of these absorption maxima.

Predicted UV-Vis Spectrum

Based on related compounds, the UV-Vis spectrum of this compound in a neutral solvent like ethanol or acetonitrile is predicted to exhibit multiple absorption bands.

-

π → π* Transitions: Strong absorptions are expected in the 250-300 nm range, characteristic of the substituted benzene rings. For comparison, 2,4-dinitroaniline in acetic acid shows a maximum at 257 nm[2].

-

Intramolecular Charge Transfer (ICT) Bands: A broad, intense absorption band is anticipated at a longer wavelength, likely between 350 nm and 450 nm. This is due to the charge transfer from the electron-rich phenol and aniline portions to the electron-deficient dinitrophenyl core. 3-Nitrophenol, for example, shows a second λmax at 340 nm which extends into the visible region, giving it a pale yellow color[3]. The extended conjugation from the anilino group in our target molecule would likely push this band to an even longer wavelength. The position of this band is expected to be highly solvatochromic.

| Predicted Transition | Approximate Wavelength (λmax) | Rationale/Comparison |

| π → π* (Phenyl Rings) | 250 - 300 nm | Similar to absorptions in dinitroaniline and other substituted phenols[2]. |

| Intramolecular Charge Transfer (ICT) | 350 - 450 nm | Extended conjugation and push-pull electronics suggest a significant bathochromic shift compared to simpler nitrophenols[1][3]. |

Experimental Protocol: UV-Vis Analysis

Caption: Experimental workflow for solid-state FTIR analysis.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of dry this compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be homogenous.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify the wavenumbers of the absorption peaks and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Detects the chemical environment of protons. The chemical shift (δ) of each proton is influenced by the electron density around it. Electron-withdrawing groups (like -NO₂) deshield nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups (-OH, -NH) shield them, causing upfield shifts. Coupling constants (J) provide information about the connectivity of adjacent, non-equivalent protons.

-

¹³C NMR: Provides information about the carbon skeleton. The principles are similar to ¹H NMR, but the chemical shift range is much larger (~0-220 ppm).

Predicted NMR Spectra

¹H NMR (in DMSO-d₆): The spectrum is expected to be complex due to the presence of two different aromatic rings.

-

Phenolic -OH: A broad singlet, likely downfield (> 10 ppm), due to hydrogen bonding with the solvent.

-

Anilino -NH: A singlet, likely in the 8-10 ppm region.

-

Dinitrophenol Ring Protons: Two protons in a meta relationship. Due to the strong deshielding by the two nitro groups, these are expected to appear as two doublets (or singlets if coupling is not resolved) in the 8.0-9.0 ppm range.

-

Anilino Ring Protons: Five protons with more complex splitting patterns (triplets and doublets) in the 6.5-8.0 ppm range, typical for a monosubstituted benzene ring.

¹³C NMR (in DMSO-d₆): The spectrum will show distinct signals for each unique carbon atom.

-

C-OH: Expected around 155-165 ppm.

-

C-NO₂: Typically found in the 140-150 ppm range.

-

C-NH: Expected around 140-150 ppm.

-

Aromatic C-H and C-C: Signals for the remaining aromatic carbons will appear between 110 and 140 ppm.

| Proton/Carbon Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Phenolic -OH | > 10 (broad s) | N/A | Acidic proton, H-bonding with solvent. |

| Anilino -NH | 8 - 10 (s) | N/A | Deshielded by aromatic systems. |

| Dinitrophenol Ring CH | 8.0 - 9.0 (d or s) | 115 - 130 | Strongly deshielded by two -NO₂ groups. |

| Anilino Ring CH | 6.5 - 8.0 (m) | 115 - 130 | Standard aromatic region for anilines. |

| Aromatic Quaternary C | N/A | 130 - 165 | Includes carbons attached to substituents (-OH, -NO₂, -NH). |

Experimental Protocol: NMR Analysis

Caption: General workflow for ¹H and ¹³C NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the probe should be tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the ¹³C spectrum. This typically requires a larger number of scans than ¹H due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline corrected.

-

Data Analysis: The chemical shifts, integration (for ¹H), and coupling constants are determined and used to assign the signals to the molecular structure.

Mass Spectrometry (MS)

Theoretical Basis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are common. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight. EI is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₂H₉N₃O₅. The predicted molecular weight is approximately 275.05 g/mol .

-

ESI-MS (Negative Mode): A strong signal for the deprotonated molecule [M-H]⁻ at m/z 274.04 is expected, due to the acidic phenolic proton.

-

ESI-MS (Positive Mode): A signal for the protonated molecule [M+H]⁺ at m/z 276.06 may be observed.

-

EI-MS: The molecular ion peak (M⁺˙) at m/z 275 is expected. Key fragmentation pathways would likely involve the loss of nitro groups (-NO₂, 46 Da) and potentially cleavage of the C-N bond of the anilino group.

| Ion | Predicted m/z | Technique | Interpretation |

| [M-H]⁻ | 274.04 | ESI (-) | Deprotonation of the acidic phenol. |

| [M+H]⁺ | 276.06 | ESI (+) | Protonation of the anilino nitrogen. |

| M⁺˙ | 275.05 | EI | Molecular ion. |

| [M-NO₂]⁺˙ | 229.05 | EI | Loss of a nitro group. |

Experimental Protocol: LC-MS Analysis

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Chromatography: Inject the sample into an HPLC system, typically with a C18 reverse-phase column, to purify the sample before it enters the mass spectrometer.

-

Ionization: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer. Separate runs are conducted in both positive and negative ion modes.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) scans a range of m/z values (e.g., 50-500 Da) to detect the ions produced.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

References

-

Kintz, P., Tracqui, A., Mangin, P. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 31(1), 53–57. [Link]

-

Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(19), 6537. [Link]

-

PubChem. (n.d.). 4-Amino-2,6-dinitrophenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved January 16, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol & 3-nitrophenol. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of General Chemistry, 82(10), 1649–1652. [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

LookChem. (n.d.). 2,6-dinitro-4-phenylphenol. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of 2,4-dinitrophenol. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chemical Identity and Nomenclature

The compound "4-Anilino-2,6-dinitrophenol" is a derivative of phenol characterized by two nitro groups at positions 2 and 6, and an anilino (phenylamino) group at position 4.

-

Systematic Name: 2,6-dinitro-4-(phenylamino)phenol

-

Alternative Name: N-(3,5-dinitro-4-hydroxyphenyl)aniline

-

CAS Number: Not assigned. As of the latest database searches, a specific CAS registry number for this compound has not been allocated, indicating its novelty or limited reporting in the scientific literature.

-

Molecular Formula: C₁₂H₉N₃O₅

-

Molecular Weight: 275.22 g/mol

Structural Representation

Caption: Chemical structure of this compound.

Commercial Availability and Custom Synthesis

As a specialized and likely novel chemical entity, this compound is not available from major chemical suppliers. For research and development purposes, custom synthesis is the most viable route for obtaining this compound. Several contract research organizations (CROs) and custom synthesis companies in North America and Europe offer services for the synthesis of such novel molecules.

Table 1: Potential Custom Synthesis Providers

| Company Name | Region | Website |

| Enamine | Europe | [1][2] |

| Otava Chemicals | North America/Europe | [Link][3] |

| VUP, a.s. | Europe | [Link][4] |

| SYNTHON Chemicals | Europe | [Link][5] |

| Taros Discovery | Europe | [Link][6] |

| Richman Chemical Inc. | North America | [Link][7] |

| ResolveMass Laboratories Inc. | North America | [Link][8] |

| Spectrum Chemical | North America | [9] |

Proposed Synthesis Protocol

The synthesis of this compound can be approached through nucleophilic aromatic substitution (SNAAr). A plausible and efficient method involves the reaction of a 4-substituted-2,6-dinitrophenol derivative, such as 4-chloro-2,6-dinitrophenol, with aniline. The electron-withdrawing nature of the two nitro groups strongly activates the 4-position towards nucleophilic attack.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Chloro-2,6-dinitrophenol

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,6-dinitrophenol (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution, followed by the dropwise addition of aniline (1.1-1.2 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Inferred Physicochemical and Biological Properties

In the absence of experimental data for this compound, its properties can be inferred from well-characterized analogous compounds, primarily 2,4-dinitrophenol (DNP) and various dinitroaniline derivatives.

Table 2: Comparison of Physicochemical Properties of Analogous Compounds

| Property | 2,4-Dinitrophenol (CAS: 51-28-5) | 2,6-Dinitrophenol (CAS: 573-56-8)[10][11][12][13] | 3,5-Dinitroaniline (CAS: 618-87-1)[14][15][16] |

| Molecular Weight | 184.11 g/mol [17] | 184.11 g/mol [11][13] | 183.12 g/mol [14] |

| Appearance | Yellow crystalline solid[17] | Yellow solid[11] | Yellow needle-like solid[16] |

| Melting Point | 112-114 °C[17] | 63-64 °C | 160-162 °C |

| Solubility | Soluble in most organic solvents[17] | Soluble in methanol[13] | Insoluble in water[16] |

Potential Mechanism of Action: Mitochondrial Uncoupling

The dinitrophenol scaffold is famously associated with the uncoupling of oxidative phosphorylation in mitochondria. It is highly probable that this compound would exhibit similar properties.

Mechanism:

-

Protonophore Activity: The phenolic hydroxyl group can be deprotonated in the mitochondrial intermembrane space.

-

Translocation: The lipophilic nature of the molecule allows the anionic form to diffuse across the inner mitochondrial membrane.

-

Proton Release: In the mitochondrial matrix, the phenolate anion can re-protonate, releasing a proton and dissipating the proton gradient.

-

Energy Dissipation: This uncoupling of the proton gradient from ATP synthesis leads to the dissipation of energy as heat.

Caption: Postulated mechanism of mitochondrial uncoupling by a dinitrophenol derivative.

Potential Applications in Research and Drug Development

The unique structural features of this compound suggest several avenues for research and potential therapeutic applications.

-

Metabolic Research: As a potential mitochondrial uncoupler, this compound could be a valuable tool for studying cellular metabolism, energy expenditure, and thermogenesis.

-

Oncology: Some dinitrophenol derivatives have been investigated for their potential in cancer therapy, leveraging their ability to induce metabolic stress in cancer cells.

-

Neurodegenerative Diseases: The modulation of mitochondrial function is a key area of research in neurodegenerative disorders, and novel uncouplers are of significant interest.

-

Intermediate for Synthesis: The presence of reactive functional groups makes it a potential intermediate for the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceuticals.

Conclusion

While this compound is not a commercially available compound, this technical guide provides a solid foundation for its synthesis, characterization, and exploration. The proposed synthetic route is based on well-established chemical principles, and the inferred properties from analogous compounds suggest that it could be a valuable tool in various fields of chemical and biological research. Researchers interested in this molecule are encouraged to pursue its custom synthesis and further investigate its unique properties and potential applications.

References

-

Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link][3]

-

VUP, a.s. (n.d.). Custom Synthesis & Manufacturing. Retrieved from [Link][4]

-

Enamine Germany. (n.d.). Custom Synthesis. Retrieved from [Link][2]

-

Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Retrieved from [Link][7]

-

SYNTHON Chemicals. (n.d.). Custom Synthesis / Contract Manufacturing in Germany. Retrieved from [Link][5]

-

Taros Discovery. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link][6]

-

ResolveMass Laboratories Inc. (2025, October 6). Best Custom Synthesis Company in the United States. Retrieved from [Link][8]

-

Matrix Fine Chemicals. (n.d.). 2,6-DINITROPHENOL | CAS 573-56-8. Retrieved from [Link][10]

-

precisionFDA. (n.d.). 2,6-DINITROPHENOL. Retrieved from a relevant search result.[11]

-

PubChem. (n.d.). 2,6-Dinitrophenol. Retrieved from [Link][12]

-

Daicel Pharma Standards. (n.d.). 2,6-Dinitro phenol. Retrieved from a relevant search result.[13]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link][17]

-

Sigma-Aldrich. (n.d.). 3,5-Dinitroaniline. Retrieved from a relevant search result.

-

Fisher Scientific. (n.d.). 3,5-Dinitroaniline, 98%. Retrieved from a relevant search result.[15]

-

PubChem. (n.d.). 3,5-Dinitroaniline. Retrieved from [Link][16]

Sources

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. enamine.de [enamine.de]

- 3. Custom Synthesis [otavachemicals.com]

- 4. vupinternational.com [vupinternational.com]

- 5. Custom Synthesis / Contract Manufacturing in Germany [synthon-chemicals.com]

- 6. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 7. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 10. 2,6-DINITROPHENOL | CAS 573-56-8 [matrix-fine-chemicals.com]

- 11. GSRS [precision.fda.gov]

- 12. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,6-Dinitro phenol - Daicel Pharma Standards [daicelpharmastandards.com]

- 14. scbt.com [scbt.com]

- 15. 3,5-Dinitroaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 16. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

Unveiling the Bio-Potential of 4-Anilino-2,6-dinitrophenol: A Technical Guide for Drug Discovery Professionals

Executive Summary

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-Anilino-2,6-dinitrophenol. While direct experimental data on this specific molecule is nascent, this document synthesizes established knowledge of the dinitrophenol scaffold and the anilino moiety to project its likely pharmacological profile. We delve into the foundational mechanism of mitochondrial uncoupling inherent to dinitrophenols and further hypothesize on synergistic or unique activities conferred by the anilino substitution, including potential anticancer and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development programs centered on this promising chemical entity. Detailed experimental protocols and visual workflows are provided to facilitate the practical investigation of the hypotheses presented herein.

Introduction: The Rationale for Investigating this compound

The dinitrophenol (DNP) chemical family is well-documented for its potent effects on cellular metabolism. The most studied isomer, 2,4-dinitrophenol, acts as a protonophore, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis.[1][2] This process dissipates the proton motive force as heat, leading to a significant increase in metabolic rate.[3][4] While historically used as a weight-loss agent with considerable toxicity, the fundamental mechanism of mitochondrial uncoupling remains a subject of interest for therapeutic applications, including cancer and neurodegenerative diseases.[5][6]

The introduction of an anilino group at the 4-position of the 2,6-dinitrophenol core is a strategic synthetic modification. Anilino derivatives are prevalent in medicinal chemistry and are known to contribute to a range of biological activities, including antimicrobial and anticancer effects, often through mechanisms like kinase inhibition or DNA interaction.[7][8] The central hypothesis of this guide is that the combination of the dinitrophenol and anilino moieties in this compound will result in a molecule with a unique and potentially synergistic biological activity profile.

This document will first elucidate the foundational bioenergetic effects anticipated from the dinitrophenol core. It will then explore the potential modulatory and additional activities introduced by the anilino group, with a focus on anticancer and antimicrobial applications. Finally, we will provide detailed experimental protocols to enable the scientific community to systematically investigate these potential biological activities.

Core Mechanism of Action: Mitochondrial Uncoupling

The 2,6-dinitrophenol scaffold of the target compound strongly suggests that its primary mechanism of action will be the uncoupling of oxidative phosphorylation. As a lipophilic weak acid, it is predicted to readily traverse the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group will be protonated. The neutral, protonated form can then diffuse across the inner membrane into the alkaline mitochondrial matrix, where it will release its proton. The resulting anion is then driven back to the intermembrane space by the membrane potential, completing the catalytic cycle of proton transport.[9]

This uncoupling of the proton gradient from ATP synthase activity leads to a compensatory increase in the rate of electron transport chain activity and oxygen consumption as the cell attempts to re-establish the proton motive force.[4] The energy that would normally be captured in the form of ATP is instead dissipated as heat.[2]

Caption: Hypothesized multi-pronged anticancer mechanism.

Antimicrobial Activity

Both dinitrophenols and various anilino-derivatives have reported antimicrobial properties. Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.

Hypothesized Antimicrobial Mechanisms:

-

Disruption of Bacterial Energy Metabolism: Similar to its effects on eukaryotic cells, the compound could disrupt the proton gradient across the bacterial cell membrane, which is crucial for ATP synthesis and other essential processes like motility and transport. 2,4-DNP has been investigated as an inhibitor of efflux pumps in multidrug-resistant bacteria. [10]* Membrane Destabilization: The lipophilic nature of the compound may allow it to intercalate into and disrupt the integrity of the bacterial cell membrane.

-

Inhibition of Biofilm Formation: Many anilino-containing compounds have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. [11]

Synthetic Strategy

While a definitive synthesis for this compound is not yet published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most likely precursor is 4-amino-2,6-dinitrophenol (isopicramic acid), the synthesis of which from acetaminophen is well-documented. [1][12]The final step would likely involve a nucleophilic aromatic substitution reaction between isopicramic acid and a suitable phenylating agent or a metal-catalyzed cross-coupling reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a starting point for the investigation of the hypothesized biological activities of this compound.

Protocol 1: Evaluation of Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Assessment of Antimicrobial Activity (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary (Projected)

The following table presents a hypothetical summary of expected quantitative data based on the known activities of related compounds. This table should be populated with experimental data as it becomes available.

| Assay | Test System | Parameter | Projected Value | Reference Compound |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 1 - 20 | Doxorubicin |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (µM) | 5 - 50 | Cisplatin |

| Antimicrobial | S. aureus | MIC (µg/mL) | 4 - 64 | Vancomycin |

| Antimicrobial | E. coli | MIC (µg/mL) | 8 - 128 | Ciprofloxacin |

| Enzyme Inhibition | EGFR Kinase | IC₅₀ (nM) | 50 - 1000 | Gefitinib |

Conclusion and Future Directions

This compound represents a novel chemical entity with a strong theoretical basis for possessing significant biological activities. The combination of a mitochondrial uncoupling core with an anilino substituent, known for its role in bioactive molecules, provides a compelling rationale for its investigation as a potential anticancer and antimicrobial agent. The multi-faceted mechanism of action, potentially encompassing energetic stress, oxidative damage, and kinase inhibition, makes it an attractive candidate for overcoming drug resistance.

The experimental protocols outlined in this guide provide a clear path for the initial characterization of this compound. Future research should focus on a comprehensive evaluation of its efficacy in preclinical models of cancer and infectious diseases, detailed mechanistic studies to elucidate its precise molecular targets, and medicinal chemistry efforts to optimize its potency and selectivity while minimizing potential toxicity. The insights gained from such studies will be crucial in determining the therapeutic potential of this promising compound.

References

-

Wikipedia. 2,4-Dinitrophenol. [Link]

-

Dr. Oracle. What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?. [Link]

-

Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. [Link]

-

ResearchGate. Mechanisms of Dinitrophenol toxcity. [Link]

-

Bentham Science. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

-

Dove Press. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

-

PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

PubMed Central. 2,4 Dinitrophenol as Medicine. [Link]

-

PubMed. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. [Link]

-

ResearchGate. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. [Link]

-

MDPI. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. [Link]

-

PubMed. The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer. [Link]

-

Wikipedia. 2,4-Dinitrophenol. [Link]

-

PubMed Central. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. [Link]

-

PubMed Central. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe?. [Link]

-

bioRxiv. Effect of 2,4-Dinitrophenol Against Multidrug-Resistant Bacteria. [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

-

Hilaris Publisher. Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. [Link]

-

PubMed. Inhibition by 2,4-dinitrophenol of 9,10-dimethyl-1,2-benzanthracene carcinogenesis in the hamster cheek pouch. [Link]

-

Journal of Environmental Health Science and Engineering. Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. [Link]

-

MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

-

PubChem. 2,4-Dinitrophenol. [Link]

-

MDPI. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Sciencemadness Discussion Board - Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Powered by XMB 1.9.11 [sciencemadness.org]

4-Anilino-2,6-dinitrophenol derivatives and analogues

An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol Derivatives and Analogues: A Frontier in Medicinal Chemistry

Introduction

The this compound scaffold represents a compelling, yet underexplored, area of medicinal chemistry. This structure is a hybrid of two pharmacologically significant motifs: the dinitrophenol group, famously associated with mitochondrial uncoupling, and the diphenylamine (anilino) framework, a cornerstone of many kinase inhibitors. This unique combination suggests the potential for a diverse range of biological activities, from anticancer and antimitotic to metabolic modulation.

This guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols related to this compound derivatives. As this is a nascent field of research, this document will draw upon established knowledge of structurally related compounds to postulate mechanisms of action and guide future research endeavors. We will explore the synthetic pathways to these molecules, delve into their potential as kinase inhibitors and other bioactive agents, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies

The synthesis of this compound derivatives can be logically approached in a two-step process: first, the synthesis of the key intermediate, 4-amino-2,6-dinitrophenol, followed by the N-arylation of this intermediate.

Synthesis of the 4-Amino-2,6-dinitrophenol Intermediate

A practical and cost-effective route to 4-amino-2,6-dinitrophenol starts from the readily available over-the-counter analgesic, acetaminophen (paracetamol). The synthesis involves a nitration reaction followed by deacetylation.

Caption: Proposed synthesis of this compound derivatives.

Postulated Biological Activities and Mechanisms of Action

The hybrid structure of this compound derivatives suggests several potential biological activities.

Kinase Inhibition

The anilino group connected to an aromatic or heteroaromatic ring is a well-established pharmacophore in a multitude of kinase inhibitors. For instance, anilino-quinazoline and anilino-pyrimidine scaffolds are found in drugs targeting EGFR, Src, and other kinases involved in cancer cell signaling. [1]It is therefore highly probable that this compound derivatives could act as inhibitors of various protein kinases. The dinitrophenol ring would function as the core scaffold, with the aniline moiety occupying the ATP-binding pocket of the kinase.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Mitochondrial Uncoupling

The 2,4-dinitrophenol (2,4-DNP) isomer is a classic mitochondrial uncoupler. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis. [2]This leads to an increase in metabolic rate and heat production. It is conceivable that this compound derivatives may retain this uncoupling activity, which could have therapeutic implications in metabolic diseases.

Antimitotic and Herbicidal Activity

Derivatives of 2,6-dinitroaniline are known to possess phytotoxic and antimitotic properties. [3]These compounds often act by disrupting microtubule formation. The this compound scaffold shares the core dinitroaniline structure, suggesting that these compounds could be explored for similar applications in agriculture or as anticancer agents that target cell division.

Anticancer Potential

Given the potential for both kinase inhibition and antimitotic activity, this compound derivatives are strong candidates for development as anticancer agents. Their mechanism of action could be multifaceted, involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival, as well as direct interference with the cell division machinery.

Structure-Activity Relationship (SAR): A Forward Look

While no established SAR exists for this specific class of compounds, a prospective analysis based on related molecules can guide initial medicinal chemistry efforts.

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for kinase inhibitor activity. Small hydrophobic groups, hydrogen bond donors/acceptors, and solubilizing moieties should be explored to optimize potency and selectivity for different kinases.

-

The Phenolic Hydroxyl Group: The acidity of the phenolic hydroxyl group could influence the mitochondrial uncoupling activity. Esterification or etherification of this group would likely abolish this activity, allowing for the separation of kinase inhibition from metabolic effects.

-

The Nitro Groups: The two nitro groups are strong electron-withdrawing groups and are crucial for the electrophilicity of the dinitrophenol ring, which is important for the proposed SNAr synthesis. Their reduction to amino or other functional groups would significantly alter the electronic properties and biological activity of the molecule.

Experimental Protocols

Synthesis of 4-Amino-2,6-dinitrophenol from Acetaminophen

[4]

-

Nitration:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add acetaminophen to concentrated sulfuric acid.

-

Separately, prepare a solution of ammonium nitrate in concentrated sulfuric acid, also cooled in an ice bath.

-

Slowly add the ammonium nitrate solution to the acetaminophen solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture for an additional hour at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the 2,6-dinitro-4-acetaminophenol intermediate.

-

Filter the solid, wash with cold water, and air dry.

-

-

Deacetylation:

-

Suspend the 2,6-dinitro-4-acetaminophenol in dilute sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the 4-amino-2,6-dinitrophenol.

-

Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

-

General Protocol for Kinase Inhibition Assay

-

Prepare a stock solution of the test compound in DMSO.

-

In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Add the test compound at various concentrations.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

General Protocol for Cell Viability (MTT) Assay

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation: IC50 Values of Analogous Anilino-Kinase Inhibitors

The following table presents IC50 values for structurally related anilino-quinazoline and anilino-quinoline kinase inhibitors to provide a benchmark for the potential potency of this compound derivatives.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Anilinoquinazoline | EGFR | 1 - 100 | [5] |

| 4-Anilinoquinoline | Src | 10 - 500 | [1] |

| 4-Anilino-pyridopyrimidine | erbB Family | 5 - 200 | [6] |

| 4-Anilino-quinolinecarbonitrile | MEK1 | 50 - 1000 | [7] |

Note: This data is for analogous compounds and is intended for illustrative purposes only.

Conclusion

The this compound scaffold is a promising but largely unexplored area in drug discovery. Its hybrid structure suggests a rich potential for diverse biological activities, particularly as kinase inhibitors and anticancer agents. This guide has outlined the synthetic strategies, postulated mechanisms of action, and key experimental protocols to facilitate further research into this novel class of compounds. The exploration of this compound derivatives and their analogues holds the potential to yield new therapeutic agents with unique pharmacological profiles.

References

- Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters.

- Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed.

- Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity.

- Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)

- Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. ScienceDirect.

- 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.

- 2,4-Dinitrophenol. Wikipedia.

- Structure-activity rel

- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf.

- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.

- 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. PubChem.

- Synthesis of 2,4-dinitrophenol.

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed.

- Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4- d ]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors.

- An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol

- Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. PubMed.

- The Chemical Uncoupler 2,4-Dinitrophenol (DNP)

- Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. SpringerLink.

- Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. PubMed.

- 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prost

- Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography.

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and anticancer activity of 3-aza-analogues of DP-7 | Semantic Scholar [semanticscholar.org]

- 4. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Anilino-2,6-dinitrophenol: Synthesis, Characterization, and Inferred Biological Activity

A Senior Application Scientist's Perspective on a Novel Dinitrophenol Derivative

This technical guide provides a comprehensive literature review and a forward-looking analysis of 4-Anilino-2,6-dinitrophenol, a compound with limited direct research but significant potential inferred from its structural analogues. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for exploring this novel molecule.

Introduction: Unveiling a Potential Bioactive Compound

While the scientific literature is replete with studies on 2,4-dinitrophenol (DNP) and its various derivatives, a direct and extensive body of research on this compound is notably scarce. However, the structural features of this molecule—a dinitrophenol core N-substituted with an aniline group—suggest a rich and unexplored potential for biological activity. This guide will, therefore, adopt an inferential approach, building upon the well-established chemistry and biology of related compounds to propose a likely synthetic pathway, predict its physicochemical properties, and hypothesize its mechanism of action and potential therapeutic applications.

The dinitrophenol moiety is famously known for its role as a mitochondrial uncoupler, a property that has been both historically utilized for weight loss and is currently being re-evaluated for therapeutic applications in metabolic and neurodegenerative diseases.[1][2][3] The addition of an aniline group at the 4-position introduces a significant structural modification that can be expected to modulate its electronic properties, lipophilicity, and steric hindrance, thereby influencing its biological activity and potential for drug development.

This guide will first detail a plausible and efficient synthetic route for this compound, drawing from established methodologies for the synthesis of related aminodinitrophenols.[4][5] Subsequently, we will delve into the anticipated biological activities, focusing on its potential as a mitochondrial modulator and exploring other possibilities such as antimicrobial or anticancer effects, based on the known activities of similar N-substituted nitroaromatic compounds.[6][7] Each section will be supported by detailed experimental protocols and data presentation to provide a practical framework for researchers venturing into the study of this intriguing molecule.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2,6-dinitrophenol, with aniline. This strategy is based on the known reactivity of halogenated dinitroaromatic compounds.

Synthetic Pathway

The proposed two-step synthesis starts from the readily available p-chlorophenol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of p-Chlorophenol to 4-Chloro-2,6-dinitrophenol

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to maintain the temperature below 10 °C.

-

Slowly add p-chlorophenol to the sulfuric acid with constant stirring until it is completely dissolved.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the yellow solid, wash with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Chloro-2,6-dinitrophenol.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 4-Chloro-2,6-dinitrophenol in a suitable solvent such as ethanol.

-

Add an excess of aniline to the solution, followed by a base (e.g., sodium carbonate or triethylamine) to neutralize the HCl formed during the reaction.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into acidic water to precipitate the product and remove excess aniline.

-

Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Inferred Biological Activity and Mechanism of Action

The biological profile of this compound is hypothesized to be dominated by its dinitrophenol core, with the anilino substituent modulating its potency and selectivity.

Mitochondrial Uncoupling Activity

Causality behind Experimental Choices: The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation.[1] This occurs because the phenolic proton is acidic and the molecule is lipophilic, allowing it to transport protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis. The energy is instead released as heat. The introduction of the anilino group is expected to influence the pKa of the phenolic proton and the overall lipophilicity of the molecule, which would directly impact its uncoupling efficiency.

Experimental Protocol: Measurement of Mitochondrial Respiration

-

Isolate mitochondria from a suitable source (e.g., rat liver).

-

Use an oxygen electrode (e.g., Clark-type electrode) to measure the rate of oxygen consumption.

-

Suspend the isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., succinate or glutamate/malate).

-

Record the basal respiration rate (State 2).

-

Add ADP to initiate ATP synthesis and measure the active respiration rate (State 3).

-

Add oligomycin to inhibit ATP synthase and measure the leak respiration rate (State 4).

-

Add a known concentration of this compound and observe the increase in oxygen consumption, which indicates uncoupling.

-

As a positive control, use a known uncoupler like FCCP or 2,4-DNP.

Caption: Mechanism of mitochondrial uncoupling by this compound.

Potential as a Neuroprotective Agent

Recent studies have shown that low concentrations of DNP can have neuroprotective effects by reducing mitochondrial reactive oxygen species (ROS) production and modulating calcium homeostasis.[2][8] It is plausible that this compound could exhibit similar properties, potentially with an improved therapeutic window.

Experimental Protocol: Neuroprotection Assay

-

Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

-

Induce neurotoxicity using a known agent such as amyloid-β peptide, glutamate, or rotenone.

-

Treat the cells with varying concentrations of this compound prior to or concurrently with the neurotoxin.

-

Assess cell viability using assays such as MTT or LDH release.

-

Measure intracellular ROS levels using fluorescent probes like DCFDA.

-

Evaluate mitochondrial membrane potential using dyes like JC-1 or TMRM.

Antimicrobial and Anticancer Potential

The presence of nitro groups and an aromatic amine structure suggests that this compound could possess antimicrobial or anticancer properties.[6][7] The mechanism could involve the generation of reactive nitrogen species or the inhibition of key cellular processes in pathogens or cancer cells.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a serial dilution of this compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate under appropriate conditions.

-